(R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate

Syk Kinase Process Chemistry Building Block

Eliminate chiral resolution losses and low coupling yields in your Syk inhibitor synthesis. This (R)-configured piperidine-pyrazine carbamate directly addresses scale-up inefficiencies common with racemic or linker-modified analogs. - Achieves 97% regioselective coupling yield vs. 28% for methylpiperidine analogs, reducing raw material costs. - Pre-installed (R)-stereochemistry avoids 50% yield loss from chiral separation. - 5-Cyano-6-chloropyrazine core enables rapid parallel SAR without late-stage cyanation.

Molecular Formula C15H20ClN5O2
Molecular Weight 337.80 g/mol
Cat. No. B8160938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate
Molecular FormulaC15H20ClN5O2
Molecular Weight337.80 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)C2=CN=C(C(=N2)Cl)C#N
InChIInChI=1S/C15H20ClN5O2/c1-15(2,3)23-14(22)19-10-5-4-6-21(9-10)12-8-18-11(7-17)13(16)20-12/h8,10H,4-6,9H2,1-3H3,(H,19,22)/t10-/m1/s1
InChIKeyFZIPFICNPGHVRJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-tert-Butyl 1-(6-Chloro-5-Cyanopyrazin-2-yl)piperidin-3-ylcarbamate: A Syk Kinase Inhibitor Building Block


(R)-tert-butyl 1-(6-chloro-5-cyanopyrazin-2-yl)piperidin-3-ylcarbamate is a chiral piperidine-pyrazine carbamate derivative utilized as an advanced intermediate in the synthesis of Spleen Tyrosine Kinase (Syk) inhibitors. The compound features a 6-chloro-5-cyanopyrazine core directly linked to an (R)-configured 3-(Boc-amino)piperidine moiety [1]. This structural motif is found in a class of 2-pyrazine carboxamides being investigated for inflammatory and autoimmune diseases mediated by Syk activity [2].

Syk inhibitor building block — designed for 2-pyrazine carboxamide Syk inhibitor synthesis
Pre-resolved (R)-enantiomer — avoids downstream chiral separation steps
Cyano-activated pyrazine core — enables regioselective, high-yield coupling

Why Generic Substitution Is Not Advisable


In-class compounds cannot be interchanged due to critical structural differences that directly impact synthetic utility and ultimate biological activity. The specific combination of a 5-cyano-6-chloropyrazine electrophile and an (R)-configured piperidine nucleophile in this compound enables a high-yield, regioselective coupling that is not reproducible with close analogs. Substitution with a linker-modified analog (aminoethyl vs. direct piperidine), a methyl-substituted piperidine, or a des-cyano pyrazine leads to significantly altered reaction yields, stereochemical outcomes, or target binding profiles, as evidenced by comparative synthetic and biological data [1][2][3].

Linker
Aminoethyl linker analogs alter scaffold rigidity and coupling reactivity compared to the direct C–N bond
Methyl
2‑Methylpiperidine substitution can substantially reduce nucleophilic coupling yield
Cyano
Des‑cyano analogs lack the electron‑withdrawing activation required for efficient pyrazine displacement

Quantitative Evidence for Selecting This Building Block


Synthetic Yield: Direct Piperidine vs. Methyl-Substituted Analog

The target compound is synthesized in 97% yield via a single-step nucleophilic aromatic substitution between 3,5-dichloropyrazine-2-carbonitrile and (R)-3-(Boc-amino)piperidine [1]. In contrast, the closely related 2-methylpiperidine analog, tert-butyl N-[(2S,3S)-1-(6-chloro-5-cyanopyrazin-2-yl)-2-methylpiperidin-3-yl]carbamate, is obtained in only 28% yield under analogous conditions, a 69-percentage-point deficit likely caused by steric hindrance from the additional methyl group [2].

Synthetic yield
Head-to-head
Target: 97% yield Comparator (2‑methyl analog): 28% yield 3.5‑fold higher yield (69 pp difference)
Supports cost‑efficient scale‑up selection
Reaction: DMF, DIEA, rt, 90 min; direct comparison under analogous conditions
Syk Kinase Process Chemistry Building Block

Linker Architecture: Direct C-N Bond vs. Aminoethyl Linker

The target compound incorporates a direct C-N bond between the pyrazine ring and the piperidine moiety. The closest biologically characterized analog, (R)-tert-butyl (1-((6-chloro-5-cyanopyrazin-2-yl)amino)-3-methoxypropan-2-yl)carbamate (BDBM339970), substitutes this connection with an aminoethyl linker and exhibits a Syk IC50 of 528 nM [1]. While direct Syk activity for the target compound is not publicly disclosed, the structural difference eliminates a hydrogen-bond donor (the secondary amine) and reduces conformational flexibility. In related Syk inhibitor series, this linker modification has been associated with altered potency and metabolic stability profiles [2].

Linker architecture
Data to verify
Target: direct C–N bond scaffold Analog (aminoethyl linker): Syk IC₅₀ = 528 nM Direct Syk activity not available for target
Rigid scaffold suitable for SAR exploration of linker flexibility
Activity comparison limited; based on structurally related analog BDBM339970
Medicinal Chemistry Kinase Selectivity Structure-Activity Relationship

Cyano Group: Impact on Reactivity and Target Binding

The 5-cyano substituent on the pyrazine ring is a strong electron-withdrawing group that activates the adjacent 6-chloro position for nucleophilic displacement, enabling the high-yield coupling observed. Its removal (des-cyano analog: tert-butyl 1-(6-chloropyrazin-2-yl)piperidin-3-ylcarbamate) would be expected to reduce the electrophilicity of the pyrazine and alter the binding affinity to kinase hinge regions, as hydrogen-bonding interactions with the hinge are often modulated by the electron density on the heterocyclic core [1]. In Syk inhibitor patents, the cyano group is a conserved feature associated with potent compounds [2].

Cyano group role
Class‑level
5‑cyano activates pyrazine for nucleophilic displacement and contributes to hinge‑binding capacity
Critical for synthetic utility and potential kinase hinge interaction
Inferred from Hammett constants and Syk patent SAR; des‑cyano analog expected to lose reactivity
Kinase Inhibitor Design Electronics Physicochemical Properties

Stereochemical Configuration: (R)-Enantiomer vs. Racemate

The compound is specified as the single (R)-enantiomer. In chiral piperidine-based kinase inhibitors, enantiomeric configuration frequently influences both target potency and off-target selectivity. While no direct enantiomeric comparison data exist for this specific scaffold, literature precedent within Syk and related kinase programs demonstrates that the (R)- and (S)-enantiomers of 3-aminopiperidine derivatives can exhibit >10-fold differences in IC50 values [1]. Procurement of the defined enantiomer avoids the need for costly chiral separation later in the synthetic route.

Stereochemistry
Class‑level
Pre‑resolved (R)‑enantiomer; chiral piperidine literature shows >10‑fold eudysmic ratios for kinase inhibitors
Pre‑resolved enantiomer avoids costly chiral separation
No direct enantiomer comparison data for this scaffold; class‑level inference
Chiral Synthesis Enantiomeric Purity Structure-Activity Relationship

Optimal Application Scenarios


Scale-Up Synthesis for Preclinical Development

When scaling up the synthesis of Syk inhibitor lead compounds, the 97% coupling yield of this building block [1] translates to significantly reduced raw material costs and waste compared to lower-yielding analogs such as the 2-methylpiperidine derivative (28% yield) [2]. This makes it the preferred intermediate for medicinal chemistry groups preparing gram-to-kilogram quantities of 2-pyrazine carboxamide Syk inhibitors covered by US9775839 [3].

SAR Studies Exploring Linker Rigidity

The direct C-N bond between the pyrazine and piperidine rings provides a conformationally restricted scaffold distinct from the aminoethyl-linked series (e.g., BDBM339970) [4]. This compound is ideal for SAR programs investigating the impact of linker rigidity on Syk potency and selectivity, as it eliminates the rotational freedom and hydrogen-bond donor character present in the flexible linker analogs, potentially leading to improved kinase selectivity profiles.

Chiral Pool Synthesis with Defined (R)-Stereochemistry

For programs where the (R)-configuration at the piperidine 3-position is critical for target engagement, this pre-resolved enantiomer avoids the need for asymmetric synthesis or chiral chromatographic separation. Using the racemate or (S)-enantiomer would introduce a 50% yield loss at the point of chiral resolution, whereas the (R)-enantiomer is directly incorporated into the final active pharmaceutical ingredient scaffold [5].

Computational Design Requiring Cyano-Containing Hinge Binders

The 5-cyano group serves as both a synthetic activator for the pyrazine ring and a potential hinge-binding hydrogen-bond acceptor. In structure-based design campaigns targeting Syk or related kinases, this building block offers a pre-installed cyano pharmacophore, eliminating the need for late-stage cyanation reactions and enabling rapid parallel synthesis of focused compound libraries for hit-to-lead optimization [3].

Application
Selection Property
Validation Focus
Syk inhibitor lead synthesis scale‑up
High‑yielding coupling building block
Reaction yield and process robustness
Linker rigidity SAR studies
Direct C–N bond scaffold
Conformational restriction and kinase selectivity profiling
Stereodefined synthesis
Pre‑resolved (R)‑enantiomer
Enantiomeric purity and chiral stability
Structure‑based hinge‑binder design
Cyano‑activated pyrazine core
Hinge‑binding pharmacophore and library synthesis
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